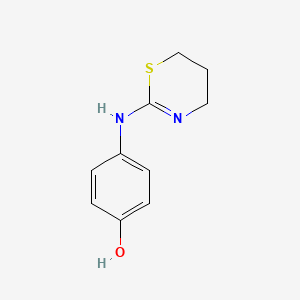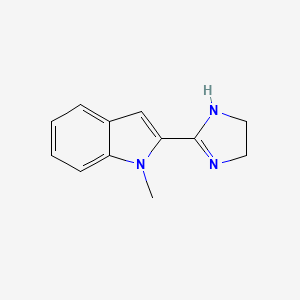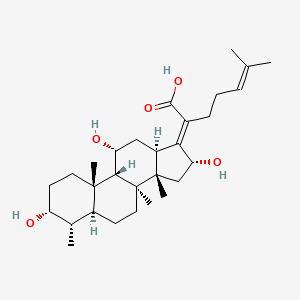
7-Chloro-4-(4-(3-(piperazin-1-yl)propyl)piperazin-1-yl)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Chloro-4-(4-(3-(piperazin-1-yl)propyl)piperazin-1-yl)quinoline, also known as this compound, is a useful research compound. Its molecular formula is C₂₀H₂₈ClN₅ and its molecular weight is 373.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
Desarylpiperaquine primarily targets the P. Falciparum parasite’s haem detoxification pathway . This pathway plays a crucial role in the survival and proliferation of the parasite, making it a key target for antimalarial agents like Desarylpiperaquine.
Mode of Action
It is expected to be similar to that of chloroquine . By inhibiting this pathway, Desarylpiperaquine prevents the parasite from detoxifying haem, a toxic byproduct of its digestion of host hemoglobin, leading to the parasite’s death .
Biochemical Pathways
Desarylpiperaquine affects the haem detoxification pathway, disrupting the parasite’s ability to survive within the host’s red blood cells . The downstream effects of this disruption include the accumulation of toxic haem within the parasite, leading to its death and the prevention of the disease’s progression .
Pharmacokinetics
Desarylpiperaquine’s pharmacokinetics can be described by a three-compartment disposition model with flexible absorption . Body weight significantly influences clearance and volume parameters, resulting in lower Desarylpiperaquine exposures in small children (<25 kg) compared to larger children and adults (≥25 kg) after administration of the manufacturers’ currently recommended dose regimens . The bioavailability of Desarylpiperaquine increases by an average of 23.7% between each dose occasion .
Result of Action
The primary result of Desarylpiperaquine’s action is the death of the P. Falciparum parasite, achieved by disrupting its haem detoxification pathway . This leads to the accumulation of toxic haem within the parasite, causing its death and preventing the progression of malaria .
生化分析
Biochemical Properties
7-Chloro-4-(4-(3-(piperazin-1-yl)propyl)piperazin-1-yl)quinoline plays a significant role in various biochemical reactions. It is known to interact with several enzymes and proteins, influencing their activity and function. One of the primary interactions is with the enzyme heme polymerase, which is crucial in the detoxification process of heme in malaria parasites. By inhibiting this enzyme, this compound disrupts the parasite’s ability to detoxify heme, leading to its death .
Additionally, this compound has been shown to interact with various proteins involved in cellular signaling pathways, such as protein kinases. These interactions can modulate the activity of these proteins, thereby affecting downstream signaling events and cellular responses .
Cellular Effects
The effects of this compound on cellular processes are profound. In various cell types, this compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, in malaria-infected red blood cells, it disrupts the parasite’s metabolic processes, leading to cell death .
Moreover, this compound has been found to affect the expression of genes involved in autophagy, a cellular degradation process. By inhibiting autophagy, it can induce cell death in certain cancer cell lines, highlighting its potential as an anticancer agent .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. Primarily, it binds to the heme molecule within the malaria parasite, preventing its detoxification and leading to the accumulation of toxic heme derivatives . This binding interaction is critical for its antimalarial activity.
Furthermore, this compound can inhibit the activity of various protein kinases by binding to their active sites. This inhibition can lead to the disruption of signaling pathways that are essential for cell survival and proliferation . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions, but its activity can diminish over extended periods due to gradual degradation .
Long-term exposure to this compound in in vitro studies has demonstrated sustained inhibition of cellular processes such as autophagy and cell proliferation. In in vivo studies, prolonged administration has shown consistent antimalarial effects, although potential resistance development in parasites is a concern .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, it effectively inhibits malaria parasite growth without significant toxicity . At higher doses, adverse effects such as hepatotoxicity and neurotoxicity have been observed . These toxic effects highlight the importance of careful dosage optimization in therapeutic applications.
Threshold effects have also been noted, where a minimum effective concentration is required to achieve the desired antimalarial activity. Beyond this threshold, increasing the dosage does not proportionally enhance the therapeutic effect but rather increases the risk of toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can retain some biological activity and contribute to the overall therapeutic effect of the compound.
The compound also affects metabolic flux by altering the activity of key enzymes involved in cellular metabolism. For example, it can inhibit glycolytic enzymes, leading to reduced glucose metabolism in cancer cells . This metabolic disruption can contribute to its anticancer properties.
属性
IUPAC Name |
7-chloro-4-[4-(3-piperazin-1-ylpropyl)piperazin-1-yl]quinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28ClN5/c21-17-2-3-18-19(16-17)23-5-4-20(18)26-14-12-25(13-15-26)9-1-8-24-10-6-22-7-11-24/h2-5,16,22H,1,6-15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVLGMLBIFBVXLO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCCN2CCN(CC2)C3=C4C=CC(=CC4=NC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28ClN5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4039-00-3 |
Source


|
| Record name | 7-Chloro-4-(4-(3-(piperazin-1-yl)propyl)piperazin-1-yl)quinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004039003 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-CHLORO-4-(4-(3-(PIPERAZIN-1-YL)PROPYL)PIPERAZIN-1-YL)QUINOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O9L90JCF01 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


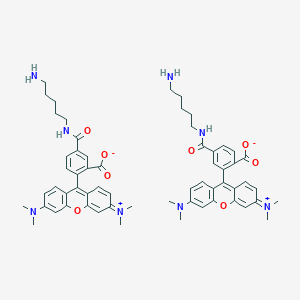
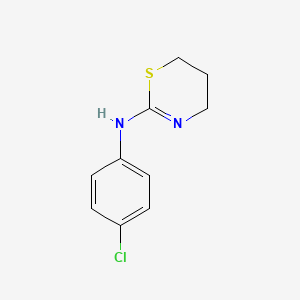
![2-Thioxo-5H-1,3,4-thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B1148133.png)
